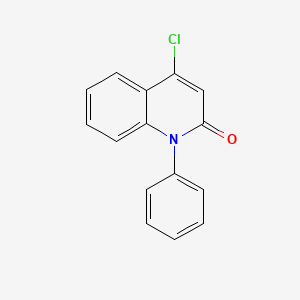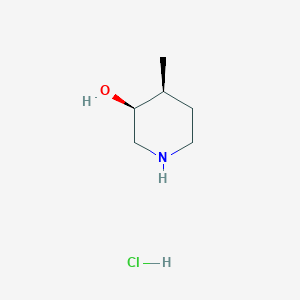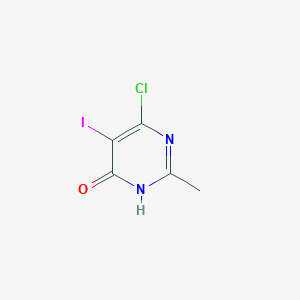
1,3-Dithiole-2-thione, 4,5-bis(butylthio)-
Vue d'ensemble
Description
“1,3-Dithiole-2-thione, 4,5-bis(butylthio)-” is an organosulfur compound . It is the sodium salt of the conjugate base of the 4,5-bis (sulfanyl)-2 H - 1,3-dithiole -2-thione . This compound is a precursor to dithiolene complexes and tetrathiafulvalenes .
Synthesis Analysis
The synthesis of “1,3-Dithiole-2-thione, 4,5-bis(butylthio)-” involves the oxidation of bis(tetraethylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolate) zincate with iodine at low temperature (-55°C) . It is also possible to use SO2Cl2 and (COCl)2 as oxidizing agents, where the reactions take place at room temperature .Molecular Structure Analysis
The molecular properties of this compound have been investigated using first-principles calculations based on the density functional theory (DFT) . The most stable adsorption configurations found in this study are the S thiole –S thiolate and the planar forms .Chemical Reactions Analysis
The compound undergoes S-alkylation . Heating solutions of the compound gives the isomeric 1,2-dithioledithiolate .Physical And Chemical Properties Analysis
The compound is a yellow solid . Its chemical formula is C3Na2S5 and it has a molar mass of 242.31 g·mol −1 .Applications De Recherche Scientifique
Fluorescent Dyes for Super-Resolution Microscopy
Benzo [1,2-d;4,5-d′]bis [1,3]dithioles serve as crucial building blocks for fluorescent dyes. Specifically, the “S4 DBD dyes” based on these structures exhibit large Stokes shifts, making them promising candidates for super-resolution microscopy techniques like stimulated emission depletion (STED) microscopy . These dyes enable researchers to visualize biological structures with exceptional resolution, aiding in fundamental studies of cellular processes.
Conjugated Polymers with Fluorescence Response
Conjugated polymers containing benzo [1,2-d;4,5-d′]bis [1,3]dithiole units exhibit fluorescence response upon oxidation. This property makes them intriguing for oxidant sensing applications . Researchers explore their use in biosensors, environmental monitoring, and other fields where rapid and sensitive detection of oxidative species is essential.
Triarylmethyl Radicals for Biomolecular Studies
Triarylmethyl radicals (TAM-radicals) are highly stable radicals employed in site-directed spin labeling of biomolecules using electron paramagnetic resonance (EPR). These radicals find applications in structural determination of biomolecules in vitro and within cells. Benzo [1,2-d;4,5-d′]bis [1,3]dithioles contribute to the synthesis of TAM-radicals, enabling precise structural investigations .
Coordination Chemistry and Complexes
The 1,3-dithiole-2-thione-4,5-dithiolate (dmit) ligand and its chalcogen-substituted isologs have been extensively used in organic and coordination chemistry. Over the past eight years, diverse and interesting dmit coordination complexes have been described, showcasing their versatility in forming stable coordination compounds .
Synthesis of 4,5-Bis(butylthio)-1,3-dithiole-2-thiones
Researchers have prepared 4,5-Bis(butylthio)-1,3-dithiole-2-thiones (also known as [ (p-XC6H4CH2) (p-XC6H4CH2)dmit]) from benzylthio precursors. These compounds exhibit intriguing properties and may find applications in materials science, catalysis, or molecular electronics .
Environmentally Compliant Synthesis
In recent work, S-tert-butyl isothiouronium bromide has been successfully applied as an odorless surrogate for tert-butyl thiol in the synthesis of benzo [1,2-d;4,5-d′]bis [1,3]dithioles. The subsequent formation of these compounds is achieved using scandium(III)triflate, a less harmful reagent than traditional Lewis acids. This environmentally friendly approach allows convenient access to high yields of benzo [1,2-d;4,5-d′]bis [1,3]dithioles .
Mécanisme D'action
Mode of Action
It’s known that disulfide–yne reactions lead to a similar product but with a vinyl dithioether structure . This structure exhibits unique reactivity with thiols and disulfides , which could be a key aspect of the compound’s interaction with its targets.
Biochemical Pathways
It’s worth noting that benzo [1,2-d;4,5-d′]bis [1,3]dithioles, which are structurally related to this compound, are important building blocks within a range of functional materials such as fluorescent dyes, conjugated polymers, and stable trityl radicals . These materials have various applications, including super-resolution microscopy and oxidant sensing .
Result of Action
The unique reactivity of the vinyl dithioether structure formed in disulfide–yne reactions suggests that this compound could have significant effects at the molecular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,5-bis(butylthio)-1,3-dithiole-2-thione. For instance, the synthesis of related compounds requires specific reaction conditions . .
Orientations Futures
The compound has received extensive attention due to their intriguing chemical and physical properties . It has unique properties related to applications in fields as diverse as conducting and superconducting materials, nonlinear optics, catalysis, and dyes . It is also being studied for its potential use in dye-sensitized solar cells .
Propriétés
IUPAC Name |
4,5-bis(butylsulfanyl)-1,3-dithiole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18S5/c1-3-5-7-13-9-10(14-8-6-4-2)16-11(12)15-9/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHGGNWVRJYGQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(SC(=S)S1)SCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18S5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569850 | |
| Record name | 4,5-Bis(butylsulfanyl)-2H-1,3-dithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dithiole-2-thione, 4,5-bis(butylthio)- | |
CAS RN |
122891-19-4 | |
| Record name | 4,5-Bis(butylsulfanyl)-2H-1,3-dithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5aS,8aS,9R)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B3032113.png)



![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B3032120.png)

![2,2-Bis(propan-2-yl) 6,6-dimethoxyspiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B3032123.png)

![Ethanone, 1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B3032126.png)

![(2Z)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B3032130.png)


